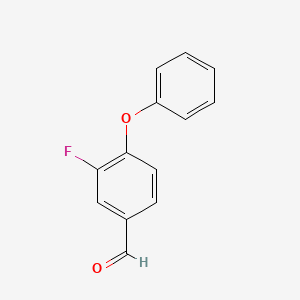

3-Fluoro-4-phenoxybenzaldehyde

Overview

Description

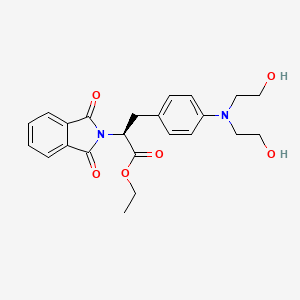

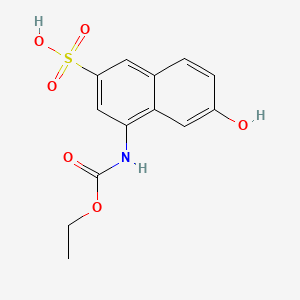

3-Fluoro-4-phenoxybenzaldehyde, also known as 4-Fluoro-3-phenoxybenzaldehyde, is a compound known for its applications in various chemical processes . This white to off-white solid is characterized by its fluoro and phenoxy functional groups . It is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .

Synthesis Analysis

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde involves various chemical processes. For instance, one method involves the use of 1 to 1.5 molar equivalents of alkanol or alkanediol and, if appropriate, about 2 to 3 mols of a water-binding agent per mol of 3-bromo-4-fluoro-benzaldehyde .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-phenoxybenzaldehyde is C13H9FO2 . The InChI code is 1S/C13H9FO2/c14-12-7-6-10 (9-15)8-13 (12)16-11-4-2-1-3-5-11/h1-9H . The Canonical SMILES is C1=CC=C (C=C1)OC2=C (C=CC (=C2)C=O)F .Chemical Reactions Analysis

4-Fluoro-3-phenoxybenzaldehyde is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .Physical and Chemical Properties Analysis

4-Fluoro-3-phenoxybenzaldehyde is a white to off-white solid . It has a molecular weight of 216.21 g/mol . The compound has a XLogP3-AA value of 3 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 216.05865769 g/mol . The topological polar surface area of the compound is 26.3 Ų .Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques: 3-Fluoro-4-phenoxybenzaldehyde has been synthesized through specific chemical reactions, demonstrating its potential in chemical synthesis and research applications. For example, Zhao Wenxian, Wang Min-can, and Liu Lantao (2005) developed a method to synthesize 4-Fluoro-3-phenoxybenzaldehyde, a compound closely related to this compound, using the Sommelet reaction (Zhao Wenxian et al., 2005).

Applications in Polymer Chemistry

- Electrically Conductive Polymers: A. Hafeez et al. (2019) researched bis-aldehyde monomers including derivatives of 4-fluorobenzaldehyde for the synthesis of electrically conductive poly(azomethine)s. Their study highlights the use of such compounds in developing materials with enhanced electrical conductivity (A. Hafeez et al., 2019).

Fluorescent Probes and Sensors

- Fluorescent Probe Development: Hong Zhang et al. (2019) utilized derivatives of 4-(benzo[d]thiazol-2-yl)-2,5-dihydroxybenzaldehyde, a compound structurally similar to this compound, to develop a tripodal fluorescent ESPIT probe. This probe showed excellent recognition capabilities towards various ions, highlighting its potential in sensing applications (Hong Zhang et al., 2019).

Environmental and Analytical Chemistry

- Analytical Methods for Honey Contamination: Jinhui Zhou et al. (2007) developed a method for detecting degradation products of flumethrin in honey, including 4-fluoro-3-phenoxybenzaldehyde. This research indicates the application of such compounds in environmental and food safety analysis (Jinhui Zhou et al., 2007).

Safety and Hazards

4-Fluoro-3-phenoxybenzaldehyde should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

One of the future directions for the use of 4-Fluoro-3-phenoxybenzaldehyde is in the field of photovoltaics. The compound has been used as a dual functional passivator in the fabrication of CsPbI3 perovskite solar cells. The use of 4-Fluoro-3-phenoxybenzaldehyde as a passivator resulted in a high-performance perovskite solar cell efficiency of 18.01% with enhanced stability .

Properties

IUPAC Name |

3-fluoro-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJYMIFYKYSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654210 | |

| Record name | 3-Fluoro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-87-6 | |

| Record name | 3-Fluoro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.